Cas no 1534808-01-9 (tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate)

Tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate is a versatile heterocyclic compound featuring both an imidazole and an azetidine ring system, protected by a tert-butyloxycarbonyl (Boc) group. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological and oncological pathways. The presence of the Boc group enhances stability during synthetic manipulations, while the aminoethyl side chain offers further functionalization potential. The imidazole moiety contributes to metal coordination and hydrogen bonding, broadening its utility in catalyst design and drug development. This compound is particularly useful in peptidomimetics and small-molecule inhibitor synthesis due to its rigid yet modifiable scaffold.
tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate structure
1534808-01-9 structure
商品名:tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
CAS番号:1534808-01-9
MF:C13H22N4O2
メガワット:266.339382648468
MDL:MFCD22864521
CID:5170948
PubChem ID:115277926

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Azetidinecarboxylic acid, 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)-, 1,1-dimethylethyl ester
    • tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
    • MDL: MFCD22864521
    • インチ: 1S/C13H22N4O2/c1-12(2,3)19-11(18)16-8-13(9-16,4-5-14)17-7-6-15-10-17/h6-7,10H,4-5,8-9,14H2,1-3H3
    • InChIKey: JDERQQMRDOOIKB-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CC(CCN)(N2C=NC=C2)C1

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-97790-5.0g
tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
1534808-01-9 95%
5.0g
$3645.0 2024-05-21
Enamine
EN300-97790-0.1g
tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
1534808-01-9 95%
0.1g
$1106.0 2024-05-21
Enamine
EN300-97790-0.25g
tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
1534808-01-9 95%
0.25g
$1156.0 2024-05-21
Enamine
EN300-97790-0.5g
tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
1534808-01-9 95%
0.5g
$1207.0 2024-05-21
Enamine
EN300-97790-2.5g
tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
1534808-01-9 95%
2.5g
$2464.0 2024-05-21
Enamine
EN300-97790-5g
tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
1534808-01-9
5g
$3645.0 2023-09-01
Enamine
EN300-97790-10g
tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
1534808-01-9
10g
$5405.0 2023-09-01
Enamine
EN300-97790-1g
tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
1534808-01-9
1g
$1256.0 2023-09-01
Enamine
EN300-97790-10.0g
tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
1534808-01-9 95%
10.0g
$5405.0 2024-05-21
Enamine
EN300-97790-0.05g
tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
1534808-01-9 95%
0.05g
$1056.0 2024-05-21

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate 関連文献

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylateに関する追加情報

Introduction to tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate (CAS No. 1534808-01-9)

tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 1534808-01-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the azetidine class of heterocyclic structures, featuring a unique combination of functional groups that make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate incorporates several key features that contribute to its potential biological activity. The presence of a tert-butyl group provides steric hindrance, which can influence the compound's interactions with biological targets. Additionally, the azetidine ring itself is a versatile scaffold that has been widely studied for its role in various pharmacological applications. The integration of a 2-aminoethyl chain enhances the compound's solubility and binding affinity, while the 1H-imidazole moiety introduces further complexity and potential for selective targeting.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage heterocyclic compounds due to their diverse biological activities. The imidazole ring, in particular, is well-documented for its role in modulating enzyme function and receptor binding. Studies have shown that imidazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them valuable candidates for further investigation. The incorporation of an imidazole group into the tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate structure may enhance its pharmacological profile, potentially leading to new treatment strategies for various diseases.

The azetidine ring is another critical component of this compound that warrants attention. Azetidine derivatives have been explored for their potential in treating neurological disorders, cardiovascular diseases, and infections. The flexibility of the azetidine scaffold allows for the creation of compounds with tailored properties, enabling precise targeting of biological pathways. The combination of an azetidine ring with an imidazole moiety in tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate suggests a multifaceted approach to drug design, potentially offering synergistic effects when interacting with biological targets.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of novel compounds like tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate for their biological activity. These tools have enabled researchers to predict binding affinities and identify potential lead compounds with high accuracy. By leveraging these technologies, scientists can accelerate the drug discovery process and bring new therapeutic agents to market more efficiently.

The synthesis of tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such compounds. Techniques such as multi-step organic synthesis, catalytic transformations, and automated reaction optimization have improved yield and purity, making it feasible to produce sufficient quantities for preclinical studies.

In preclinical research, tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate has shown promise in various disease models. Initial studies have indicated potential activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, the compound has demonstrated antimicrobial properties against a range of bacterial strains, suggesting its utility in combating infections caused by multidrug-resistant pathogens.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. In vitro assays are conducted to evaluate the compound's interaction with target proteins and its ability to modulate biological processes. These studies provide valuable insights into the compound's mechanism of action and help identify potential side effects or off-target effects.

Once promising results are obtained from preclinical studies, clinical trials are initiated to evaluate the compound's safety and effectiveness in humans. Phase I trials focus on determining safe dosage ranges and identifying any adverse reactions, while Phase II trials assess efficacy in a larger patient population. If successful, Phase III trials are conducted on an even larger scale to confirm the compound's benefits before regulatory approval.

The regulatory landscape plays a crucial role in ensuring that new drugs are safe and effective before they reach patients. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require extensive documentation from pharmaceutical companies before approving a new drug for market use. This includes data from preclinical studies, clinical trials, and post-marketing surveillance to monitor long-term effects.

The future prospects for tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate are promising as ongoing research continues to uncover its potential applications. Advances in drug delivery systems may enhance the compound's bioavailability and targeted delivery to specific tissues or organs. Additionally, collaborations between academic institutions and pharmaceutical companies can foster innovation and accelerate the development process.

In conclusion,tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate (CAS No. 1534808-01-9) represents an exciting advancement in pharmaceutical chemistry with significant potential for therapeutic applications. Its unique structural features make it a versatile candidate for further exploration in drug discovery efforts aimed at treating various diseases.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.